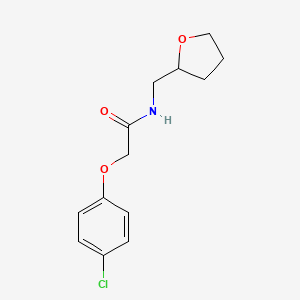![molecular formula C15H23NO2S B4996047 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, also known as ET-743, is a marine-derived natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule was first isolated from the Caribbean tunicate Ecteinascidia turbinata and has been found to exhibit potent anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not fully understood. However, it is believed to act by binding to the minor groove of DNA and interfering with the transcriptional machinery. This results in the inhibition of DNA replication and repair, leading to the death of cancer cells. This compound has also been found to inhibit the activity of transcription factors, such as NF-κB and AP-1, which are involved in cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been found to induce oxidative stress and DNA damage, leading to the activation of the DNA damage response pathway. Moreover, this compound has been found to modulate the expression of various genes involved in cancer progression, such as p53, Bcl-2, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several advantages for lab experiments. It exhibits potent anticancer activity and has been found to be effective against various cancer cell lines. Moreover, this compound has been shown to exhibit synergistic effects when combined with other anticancer agents. However, the synthesis of this compound is a complex process and requires specialized equipment and expertise. Moreover, the low yield of the molecule makes it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help in the development of personalized treatment strategies for cancer patients. Another area of research is the identification of new analogs of this compound that exhibit improved efficacy and reduced toxicity. Moreover, the combination of this compound with other anticancer agents can be further explored to identify new treatment regimens for cancer patients.
Conclusion
This compound is a marine-derived natural product that exhibits potent anticancer properties. It has been extensively studied for its potential therapeutic applications in cancer treatment. The synthesis of this compound is a complex process, but recent advancements in synthetic chemistry have enabled the large-scale production of this molecule. This compound acts by binding to the minor groove of DNA and interfering with the transcriptional machinery. It exhibits several biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research on this compound, including the identification of biomarkers and new analogs of the molecule.
Métodos De Síntesis
The synthesis of 6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is a complex process that involves multiple steps. The initial step involves the isolation of the natural product from the tunicate Ecteinascidia turbinata. The isolated compound is then subjected to various chemical modifications to obtain the final product. The synthesis of this compound has been a challenging task due to its complex structure and low yield. However, recent advancements in synthetic chemistry have enabled the large-scale production of this molecule.
Aplicaciones Científicas De Investigación
6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including breast, ovarian, and lung cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, this compound has been shown to exhibit synergistic effects when combined with other anticancer agents, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
6-(2-ethylsulfanylpropyl)-3-propyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-4-6-12-15-13(17)8-11(7-10(3)19-5-2)9-14(15)18-16-12/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHVLKQRRXYHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=O)CC(C2)CC(C)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)

![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)